3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one
Overview
Description
3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one is a versatile small molecule scaffold that has garnered significant interest in scientific research. This compound is characterized by its unique imidazo[4,5-c]pyridin-4-one structure, which makes it a valuable building block in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one can be achieved through several methods. Common synthetic routes include:
Debus-Radiszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Wallach Synthesis: This approach uses the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form the imidazo[4,5-c]pyridin-4-one structure.
From Alpha Halo-Ketones: This route involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method uses the reaction of alpha-halo ketones with urea or thiourea.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. These methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
- 4H-Imidazo[4,5-c]pyridin-4-one, 3,5,6,7-tetrahydro-3-methyl-
Uniqueness
3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one is unique due to its versatile imidazo[4,5-c]pyridin-4-one scaffold, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1,5,6,7-tetrahydroimidazo[4,5-c]pyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-5-4(1-2-7-6)8-3-9-5/h3H,1-2H2,(H,7,10)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQGEEXSJLMRKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369105-56-5 | |
Record name | 3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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